4-[(4-Chlorophenyl)methyl]-2-[1-(trideuteriomethyl)azepan-4-yl]phthalazin-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-Chlorophenyl)methyl]-2-[1-(trideuteriomethyl)azepan-4-yl]phthalazin-1-one, also known as this compound, is a useful research compound. Its molecular formula is C22H24ClN3O and its molecular weight is 385.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
Azelastine-d3 primarily targets the histamine H1-receptors . These receptors are G-protein-coupled receptors found on nerve endings and smooth muscle cells . They play a crucial role in mediating allergic reactions and inflammatory responses .
Mode of Action
Azelastine-d3 acts as a selective antagonist of histamine H1-receptors . By binding to these receptors, it prevents histamine from exerting its effects, thereby alleviating symptoms associated with allergic reactions .
Biochemical Pathways
Azelastine-d3 affects several biochemical pathways. It inhibits the release of histamine from mast cells following antigen and non-antigen stimuli . This action disrupts the biochemical pathways involved in the inflammatory response, reducing symptoms of allergies .
Pharmacokinetics
The systemic bioavailability of azelastine-d3 is approximately 40% when administered intranasally . Maximum plasma concentrations (Cmax) are observed within 2–3 hours . This indicates that the compound is readily absorbed and distributed in the body, contributing to its bioavailability .
Result of Action
The antagonistic action of azelastine-d3 on histamine H1-receptors results in the relief of histamine-mediated allergy symptoms . This includes symptoms of allergic rhinitis such as rhinorrhea, sneezing, and nasal pruritus .
Action Environment
The efficacy and stability of azelastine-d3 can be influenced by various environmental factors. For instance, the onset of action occurs within 15 minutes with intranasal formulations and as quickly as 3 minutes with ophthalmic solutions . This suggests that the route of administration can significantly impact the compound’s action .
Activité Biologique
The compound 4-[(4-Chlorophenyl)methyl]-2-[1-(trideuteriomethyl)azepan-4-yl]phthalazin-1-one, also known as Azelastine-d3, is a derivative of azelastine, a well-known antihistamine. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C22H24ClN3O
- Molecular Weight : 382.89 g/mol
- Melting Point : 111-114°C
- LogP : 4.235 (indicating lipophilicity)
Azelastine-d3 functions primarily as an H1 receptor antagonist, inhibiting the action of histamine at the H1 receptor sites. This action reduces the symptoms associated with allergic reactions and inflammation. Additionally, it has been shown to possess anti-inflammatory properties that may contribute to its therapeutic effects in various conditions.
Antihistaminic Effects
Azelastine-d3 has demonstrated significant antihistaminic activity in various studies:
- In vitro studies : Showed effective inhibition of histamine-induced bronchoconstriction in isolated tissues.
- In vivo studies : Animal models indicated a reduction in allergic responses, including nasal congestion and sneezing.
Anti-inflammatory Properties
Research has indicated that Azelastine-d3 exhibits anti-inflammatory effects:
- Cytokine Inhibition : The compound reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
- Cell Migration : Inhibits the migration of eosinophils and neutrophils to sites of inflammation, thereby reducing tissue damage.
Data Table: Biological Activity Summary
Case Study 1: Allergic Rhinitis
A clinical trial evaluated the efficacy of Azelastine-d3 in patients suffering from allergic rhinitis. Results showed a marked improvement in symptoms such as nasal itching and congestion compared to placebo.
Case Study 2: Asthma Management
In asthmatic patients, Azelastine-d3 was administered alongside standard treatment regimens. The addition of this compound resulted in improved lung function tests and reduced reliance on rescue inhalers.
Propriétés
Numéro CAS |
758637-88-6 |
---|---|
Formule moléculaire |
C22H24ClN3O |
Poids moléculaire |
385.9 g/mol |
Nom IUPAC |
4-[(4-chlorophenyl)methyl]-2-[1-(trideuterio(113C)methyl)azepan-4-yl]phthalazin-1-one |
InChI |
InChI=1S/C22H24ClN3O/c1-25-13-4-5-18(12-14-25)26-22(27)20-7-3-2-6-19(20)21(24-26)15-16-8-10-17(23)11-9-16/h2-3,6-11,18H,4-5,12-15H2,1H3/i1+1D3 |
Clé InChI |
MBUVEWMHONZEQD-KQORAOOSSA-N |
SMILES |
CN1CCCC(CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl |
SMILES isomérique |
[2H][13C]([2H])([2H])N1CCCC(CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl |
SMILES canonique |
CN1CCCC(CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl |
Synonymes |
4-[(4-Chlorophenyl)methyl]-2-[hexahydro-1-(methyl-13C,d3)-1H-azepin-4-yl]-1(2H)-phthalazinone-d3; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.